molecular formula C15H16FN B3341474 N-(2-Fluorobenzyl)-2,3-dimethylaniline CAS No. 1021054-26-1

N-(2-Fluorobenzyl)-2,3-dimethylaniline

Cat. No. B3341474
CAS RN: 1021054-26-1
M. Wt: 229.29 g/mol
InChI Key: TUEXLXHAYUHPTR-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-2,3-dimethylaniline” is a compound that contains a benzyl group (a benzene ring attached to a CH2 group) that is further substituted with a fluorine atom at the 2-position. It also contains an aniline group (a benzene ring attached to an NH2 group) that is substituted with two methyl groups at the 2 and 3 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2,3-dimethylaniline with 2-fluorobenzyl chloride or a similar electrophile . This would form a C-N bond between the aniline nitrogen and the benzyl carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of two benzene rings connected by a single bond (from the benzyl group). One of these rings would have a fluorine atom attached, and the other would have an amino group (NH2) with two methyl groups attached .


Chemical Reactions Analysis

As an aniline derivative, this compound could undergo reactions typical of anilines, such as acylation or diazotization . The presence of the fluorine atom might also allow for nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its specific molecular targets in the body .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-5-9-15(12(11)2)17-10-13-7-3-4-8-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEXLXHAYUHPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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